5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and two propyl groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1H-pyrazole with isopropyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxamide: Lacks the amino and propyl groups, resulting in different chemical properties.
3,5-diamino-1H-pyrazole: Contains additional amino groups, leading to increased reactivity.
N,N-dipropyl-1H-pyrazole: Lacks the carboxamide group, affecting its biological activity.
Uniqueness
5-amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H24N4O |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
5-amino-1-propan-2-yl-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H24N4O/c1-5-7-16(8-6-2)13(18)11-9-15-17(10(3)4)12(11)14/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
JUIDMOSILYNOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C(C)C)N |
Origin of Product |
United States |
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